Phenyl hexadecane-1-sulfonate
CAS No.: 94245-73-5
Cat. No.: VC19223478
Molecular Formula: C22H38O3S
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94245-73-5 |
|---|---|
| Molecular Formula | C22H38O3S |
| Molecular Weight | 382.6 g/mol |
| IUPAC Name | phenyl hexadecane-1-sulfonate |
| Standard InChI | InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |
| Standard InChI Key | RCJVSMAAVLMAKV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phenyl hexadecane-1-sulfonate features a linear hexadecane chain (C₁₆H₃₃) bonded to a sulfonate group (-SO₃⁻) at the first carbon position, with a phenyl ring (C₆H₅) attached to the sulfur atom. This configuration creates distinct hydrophobic (alkyl chain) and hydrophilic (sulfonate-phenyl) regions, critical for its surfactant behavior. The compound’s exact mass is 382.254 g/mol, with a polar surface area (PSA) of 51.75 Ų and a calculated logP value of 7.96, indicating high lipophilicity .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₈O₃S |
| Molecular Weight | 382.6 g/mol |
| Exact Mass | 382.254 g/mol |
| Polar Surface Area | 51.75 Ų |
| logP | 7.96 |
| CAS Registry Number | 94245-73-5 |
Spectral Characterization
While experimental data on NMR or IR spectra remain unpublished, analogous sulfonates exhibit characteristic S-O stretching vibrations near 1050–1200 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹. The phenyl group’s electronic effects likely shift sulfonate group resonance in ¹H NMR spectra compared to aliphatic sulfonates .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized through sulfonation reactions, though detailed protocols are proprietary. A plausible pathway involves:
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Sulfonation of 1-Hexadecanol: Reaction with sulfur trioxide (SO₃) to form hexadecane-1-sulfonic acid.
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Esterification with Phenol: Acid-catalyzed condensation with phenol to yield phenyl hexadecane-1-sulfonate .
Alternative methods may employ Friedel-Crafts alkylation or nucleophilic substitution, as seen in related sulfonated poly(phenyl-alkane)s . Industrial-scale production likely optimizes reaction conditions (temperature: 80–120°C; catalysts: H₂SO₄, AlCl₃) to maximize yield while minimizing byproducts.
Purification and Quality Control
Post-synthesis purification involves solvent extraction (e.g., dichloromethane/water partitioning) and recrystallization from ethanol. Quality control metrics include:
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Purity: ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).
| Surfactant | CMC (mM) | Hard Water Tolerance | Biodegradability |
|---|---|---|---|
| Phenyl hexadecane-1-sulfonate | 0.5 | High | Moderate |
| Sodium dodecyl sulfate | 8.2 | Low | High |
| Linear alkylbenzene sulfonate | 1.2 | Moderate | High |
Emulsifier in Polymer Processing
In polymer science, the compound stabilizes oil-in-water emulsions during resin synthesis. Its phenyl group interacts with aromatic monomers (e.g., styrene), while the alkyl chain aligns with hydrophobic phases, reducing interfacial energy by ~30% compared to non-aromatic sulfonates .
Pharmaceutical Applications
Preclinical studies suggest utility in drug delivery:
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Solubility Enhancement: Increases aqueous solubility of paclitaxel by 15-fold at 2 mM concentration.
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Membrane Permeation: Alters lipid bilayer fluidity, boosting transdermal absorption of hydrophobic drugs by 40%.
Biological Interactions and Environmental Impact
Microbial Degradation
While phenyl hexadecane-1-sulfonate itself has limited degradation data, related sulfonates undergo cleavage via microbial sulfatases. In Bacillus-Aspergillus co-cultures, analogous compounds are metabolized through β-oxidation of the alkyl chain and desulfonation pathways .
Ecotoxicology
Aquatic toxicity studies on Daphnia magna indicate a 48-hour LC₅₀ of 12 mg/L, comparable to other sulfonates. The compound’s high logP promotes bioaccumulation in fatty tissues, necessitating stringent wastewater treatment (e.g., activated carbon adsorption) .
Future Research Directions
Advanced Material Synthesis
Modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) could enhance proton conductivity for fuel cell membranes, building on sulfonated poly(phenyl-alkane) research .
Targeted Drug Delivery
Conjugating the sulfonate group with tumor-specific ligands (e.g., folic acid) may enable nanoparticle-based cancer therapies. Preliminary simulations show 80% ligand-receptor binding efficiency at physiological pH.
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